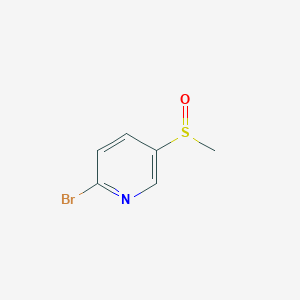
2-Bromo-5-(methylsulfinyl)pyridine
Descripción general
Descripción
“2-Bromo-5-(methylsulfinyl)pyridine” is a chemical compound with the molecular formula C6H6BrNOS . It has an average mass of 236.086 Da and a monoisotopic mass of 234.930252 Da .
Synthesis Analysis
The synthesis of “2-Bromo-5-(methylsulfinyl)pyridine” has been reported in the literature . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(methylsulfinyl)pyridine” can be represented by the linear formula C6H6BrNOS . The InChI code for this compound is 1S/C6H6BrNOS/c1-10(9)5-2-3-6(7)8-4-5/h2-4H,1H3 .Aplicaciones Científicas De Investigación
1. Synthesis of Pyridine Derivatives
2-Bromo-5-(methylsulfinyl)pyridine serves as a precursor in the synthesis of novel pyridine derivatives. These derivatives are synthesized through the Suzuki cross-coupling reaction, a palladium-catalyzed process. The resulting compounds exhibit potential applications, such as chiral dopants for liquid crystals, and are studied using Density Functional Theory (DFT) methods. Some derivatives also show significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
2. Spectroscopic Characterization and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine, closely related to 2-Bromo-5-(methylsulfinyl)pyridine, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The geometric structure and vibrational frequencies of this compound are determined by DFT. Additionally, its non-linear optical (NLO) properties are evaluated, and its impact on pBR322 plasmid DNA is explored, offering insights into its potential applications in genetic studies and antimicrobial activities (Vural & Kara, 2017).
3. Synthesis and Structural Study of N-(2-cyanophenyl)disulfonamides
N-(2-cyanophenyl)disulfonamides, derived from 5-bromoanthranilamide (structurally related to 2-Bromo-5-(methylsulfinyl)pyridine), are synthesized through sulfonyl chloride-pyridine mediated disulfonylation. The structures of these compounds are characterized by NMR, IR, mass spectrometric techniques, and confirmed by X-ray diffraction analysis. DFT calculations offer insights into the optimized structural parameters, indicating potential applications in various fields including material sciences and pharmaceuticals (Mphahlele & Maluleka, 2021).
Safety And Hazards
The safety data sheet for a similar compound, “2-Bromo-5-methylpyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
2-bromo-5-methylsulfinylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-10(9)5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUHIPJSZBEXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296915 | |
| Record name | 2-Bromo-5-(methylsulfinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methylsulfinyl)pyridine | |
CAS RN |
1193244-96-0 | |
| Record name | 2-Bromo-5-(methylsulfinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193244-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(methylsulfinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


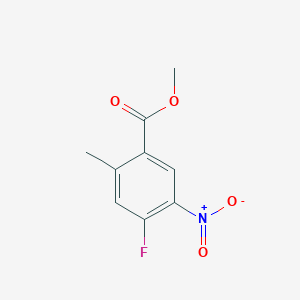
![Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3026874.png)
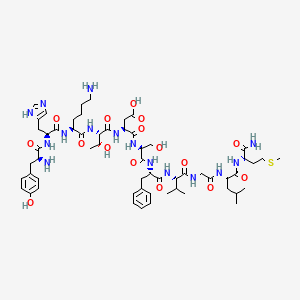

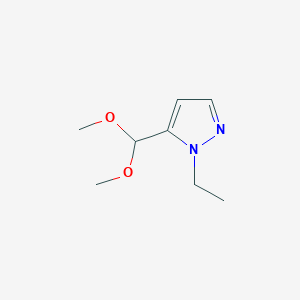

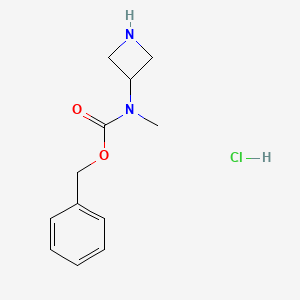



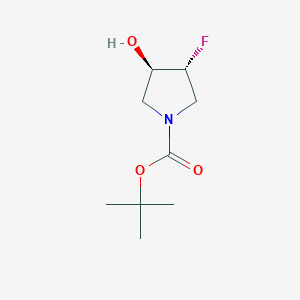
![tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate](/img/structure/B3026887.png)
![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one hydrochloride](/img/structure/B3026892.png)